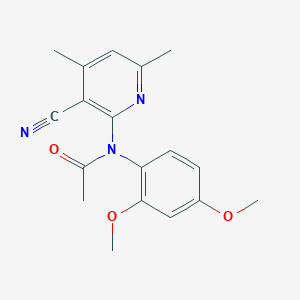

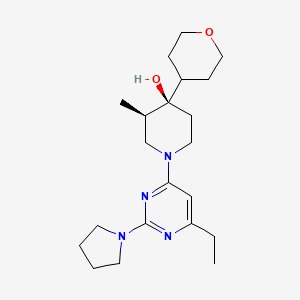

![molecular formula C13H17N5OS B5512642 2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to form more complex structures. For instance, compounds with similar structures have been synthesized using the aza-Wittig reaction, indicating the possibility of employing nitrogen-containing groups and phosphorus ylides to construct the imidazole and pyrimidine portions of the molecule (Deng et al., 2010). Moreover, Cu-catalyzed reactions have been utilized for the synthesis of imidazo[1,2-a]pyrimidines, suggesting a potential pathway for introducing the pyrimidinecarboxamide segment via oxidative conditions (Rao et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by planar ring systems, as seen in related molecules where the imidazo[1,2-a]pyrimidine ring system exhibits planarity. This structural feature can influence the compound's reactivity and interaction with biological targets (Deng et al., 2010).

Chemical Reactions and Properties

Compounds within this chemical class can participate in various chemical reactions, including cyclizations and cross-coupling reactions. For example, thioamides have been used in iodine-mediated oxidative cyclizations to form azaindolizines, which are structurally similar, indicating potential routes for functionalizing the molecule or creating derivatives (Shibahara et al., 2006).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are influenced by their molecular frameworks. Similar compounds have shown varied crystalline structures with specific intermolecular interactions, which can be critical for understanding their behavior in different environments (Hu et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activity, are shaped by the functional groups and overall molecular architecture. For instance, imidazo[1,2-a]pyrimidines have been studied for their potential as antitubercular agents, suggesting that the compound might also exhibit significant biological activities depending on its specific substitutions and functional groups (Li et al., 2020).

Aplicaciones Científicas De Investigación

Cellular Permeability and DNA Binding

Pyrrole-imidazole (Py-Im) polyamides, with similarities in chemical structure to the query compound, demonstrate specific DNA sequence binding capabilities in vitro and in mammalian cells. Modifications to the linker structures, such as short ethylene diamine linkers, have been shown to significantly improve cellular permeability, highlighting the importance of structural variations in enhancing biological activity (Liu & Kodadek, 2009).

Antimicrobial and Antioxidant Applications

Thienopyrimidine derivatives, synthesized through reactions involving similar heterocyclic chemistry, exhibited pronounced antimicrobial activity. This research underscores the potential of structurally related compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Corrosion Inhibition

Compounds like 1-(2-ethylamino)-2-methylimidazoline, though not identical, share functional groups and have been evaluated for their effectiveness as corrosion inhibitors. The study found significant efficiency in preventing corrosion, linking the structure-function relationship of such molecules to their potential industrial applications (Cruz et al., 2004).

Synthesis and Biological Activity of Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position for potential antiulcer applications reveals the synthesis pathway and biological evaluations of compounds structurally akin to the query chemical. Although these specific compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Aldehyde Oxidase (AO) Mediated Metabolism Reduction

Efforts to reduce AO-mediated metabolism in drug discovery have led to the synthesis of imidazo[1,2-a]pyrimidine derivatives, which could inform the development of new pharmaceuticals with improved metabolic stability. This research provides insights into medicinal chemistry strategies beneficial for enhancing the pharmacokinetic profiles of new drug candidates (Linton et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-ethyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-3-11-16-8-10(9-17-11)12(19)14-5-7-20-13-15-4-6-18(13)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOKHVCYLBTPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NCCSC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)

![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5512585.png)

![1-(4-methylphenyl)-4-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-9-ylcarbonyl)-2-piperazinone](/img/structure/B5512589.png)

![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5512595.png)

![(1S*,5R*)-3-[6-(4-fluorophenyl)-3-pyridazinyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

![N-(2-oxo-2-{4-[6-(1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5512627.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)